4,4'-ジノニル-2,2'-ビピリジン

概要

説明

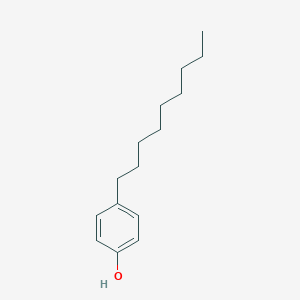

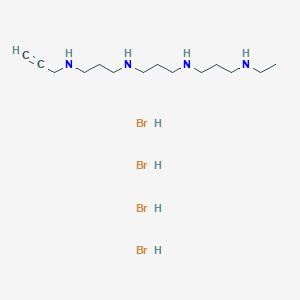

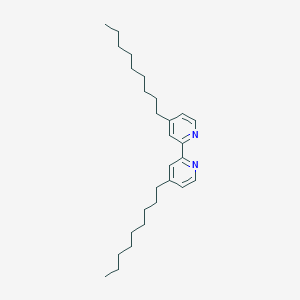

4,4’-Dinonyl-2,2’-bipyridine is a chemical compound with the molecular formula C28H44N2 . It is used in the preparation of an artificial muscle with lamellar structure based on a nematic triblock copolymer . It is also used as a complex in cyclic voltammetric studies of copper complexes catalyzing atom transfer radical polymerization .

Molecular Structure Analysis

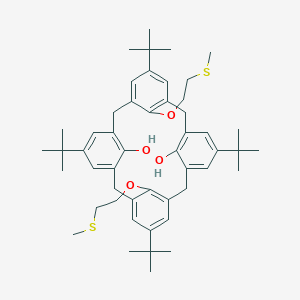

The molecule of 4,4’-Dinonyl-2,2’-bipyridine has a crystallographically imposed centre of symmetry . A segregated packing structure between the alkyl chain layers and pyridine rings is observed .

Chemical Reactions Analysis

4,4’-Dinonyl-2,2’-bipyridine is used in the preparation of an artificial muscle with lamellar structure based on a nematic triblock copolymer . It is also used as a complex in cyclic voltammetric studies of copper complexes catalyzing atom transfer radical polymerization .

Physical And Chemical Properties Analysis

4,4’-Dinonyl-2,2’-bipyridine is a white or off-white powder . Its melting point is between 57.0-67.0°C .

科学的研究の応用

人工筋肉の調製

4,4'-ジノニル-2,2'-ビピリジンは、ネマティック三元ブロック共重合体に基づくラメラ構造の人工筋肉の調製に使用される . この応用は、人工筋肉が自然な筋肉の機能を模倣し、運動と柔軟性を提供できるロボット工学と義肢の分野で重要です。

サイクリックボルタンメトリー研究

この化合物は、原子移動ラジカル重合を触媒する銅錯体のサイクリックボルタンメトリー研究においても錯体として使用される . サイクリックボルタンメトリーは、分子のレドックス特性を試験するために研究で広く使用されている電気化学測定の一種です。

配位化学

4,4'-ジノニル-2,2'-ビピリジンを含むビピリジンは、配位化学において優れた配位子として知られている . それらはさまざまな金属と錯体を形成でき、触媒や材料化学など多くの分野に影響を与えます。

超分子構造

ビピリジンの窒素原子は、非共有結合相互作用(水素結合またはハロゲン結合)を通じてさまざまな分子と相互作用することができ、興味深い特性を持つ超分子構造をもたらす .

キラリティとアトロピソメリー

ビピリジン化学のもう1つの重要な側面は、環官能化または制限された回転(アトロピソメリー)を通じてキラリティを導入する可能性であり、これにより、非対称性に基づく応用における重要性が高まる .

電気化学的性質

4,4'-ビピリジンに関して、窒素の四級化によりビオロゲンが生成され、ビオロゲンは優れた電気化学的性質で知られている . これにより、特に電子工学の分野で、新しい材料の設計と開発に役立ちます。

作用機序

Target of Action

It is known to be used in the preparation of artificial muscles with lamellar structure based on a nematic triblock copolymer . It also serves as a complex in cyclic voltammetric studies of copper complexes catalyzing atom transfer radical polymerization .

Mode of Action

Its role in the preparation of artificial muscles and in cyclic voltammetric studies suggests that it may interact with its targets to facilitate specific chemical reactions or transformations .

Biochemical Pathways

Its use in the preparation of artificial muscles and in cyclic voltammetric studies suggests that it may play a role in the biochemical pathways related to these processes .

Pharmacokinetics

Its physical and chemical properties such as melting point (61-63 °c), boiling point (5224±450 °C), and density (0933±006 g/cm3) have been reported . These properties can influence its bioavailability and pharmacokinetics.

Result of Action

Its use in the preparation of artificial muscles and in cyclic voltammetric studies suggests that it may have specific effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,4’-Dinonyl-2,2’-bipyridine. For instance, its storage conditions are reported to be sealed in dry, room temperature . This suggests that factors such as temperature, humidity, and light exposure could potentially affect its stability and efficacy.

Safety and Hazards

生化学分析

Biochemical Properties

4,4’-Dinonyl-2,2’-bipyridine is used in the preparation of an artificial muscle with lamellar structure based on a nematic triblock copolymer . It also serves as a complex in cyclic voltammetric studies of copper complexes catalyzing atom transfer radical polymerization

Cellular Effects

It is known to be used in the preparation of an artificial muscle with lamellar structure , suggesting it may have some influence on cell function.

Molecular Mechanism

It is known to be used in cyclic voltammetric studies of copper complexes catalyzing atom transfer radical polymerization , suggesting it may have some binding interactions with biomolecules and potential effects on enzyme activation or inhibition.

特性

IUPAC Name |

4-nonyl-2-(4-nonylpyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44N2/c1-3-5-7-9-11-13-15-17-25-19-21-29-27(23-25)28-24-26(20-22-30-28)18-16-14-12-10-8-6-4-2/h19-24H,3-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJFWJXYEWHCGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401566 | |

| Record name | 4,4'-DINONYL-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142646-58-0 | |

| Record name | 4,4′-Dinonyl-2,2′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142646-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-DINONYL-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

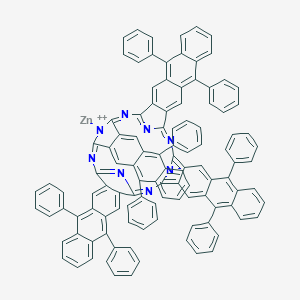

ANone: 4,4'-Dinonyl-2,2'-bipyridine (dNbpy) primarily acts as a ligand, coordinating to metal ions through its two nitrogen atoms. The specific interactions and downstream effects are highly dependent on the metal ion and the overall complex formed. For example:

- In Ruthenium(II) dye-sensitized solar cells (DSSCs): dNbpy acts as an ancillary ligand in Ruthenium(II) complexes. It helps to fine-tune the energy levels of the complex, promoting efficient electron injection into the semiconductor and minimizing charge recombination. [, , , ]

- In Copper-catalyzed Atom Transfer Radical Polymerization (ATRP): dNbpy stabilizes the copper catalyst and influences the polymerization rate and control over polymer architecture. [, , , , ]

- In other applications: dNbpy can facilitate the formation of organized structures like Langmuir-Blodgett films when complexed with metal ions. [, , , ]

ANone:

- Molecular formula: C28H44N2 []

- Spectroscopic data: Characterized by techniques like NMR, IR, and UV-Vis spectroscopy. [, , , , , ]

A: dNbpy exhibits good compatibility with various organic solvents and polymers. [, , , ] Its stability depends on the chemical environment and the metal complex formed:

- Thermal stability: Generally good, but can vary depending on the metal complex. [, , , , ]

- Photostability: Important for applications like DSSCs, where prolonged light exposure is expected. dNbpy-containing Ruthenium(II) complexes often show good photostability. [, , , ]

- Hydrolytic stability: Can be a concern in aqueous environments, but complexation with certain metals can improve stability. []

ANone: dNbpy itself is not a catalyst but plays a crucial role as a ligand in various catalytic systems:

- Atom Transfer Radical Polymerization (ATRP): Enhances the activity and selectivity of copper catalysts, leading to well-defined polymers with controlled molecular weights and architectures. [, , , , ] The mechanism involves reversible activation of dormant alkyl halides by copper complexes, enabling controlled chain growth. [, , ]

ANone: Computational studies have been used to:

- Investigate the electronic structure and properties of dNbpy-containing metal complexes. [, , , ] This includes density functional theory (DFT) calculations to understand electronic transitions, energy levels, and charge transfer processes.

- Predict molecular properties and reactivity. [, , , ] For example, computational models can help predict the redox potentials, absorption spectra, and charge transfer rates of dNbpy-containing complexes.

- Rationalize experimental observations and guide the design of new materials. [, , , ] Computational studies can provide insights into the structure-property relationships of dNbpy-based systems.

ANone: SAR studies focus on understanding how structural variations in dNbpy affect its coordination behavior and the properties of the resulting metal complexes:

- Alkyl chain length: The length of the alkyl chains at the 4,4' positions can influence solubility, aggregation behavior, and packing in solid-state materials. [, , , ]

- Substituents on the bipyridine ring: Introducing electron-donating or electron-withdrawing groups can affect the electronic properties of the ligand and the metal complex, influencing redox potentials, absorption spectra, and catalytic activity. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。